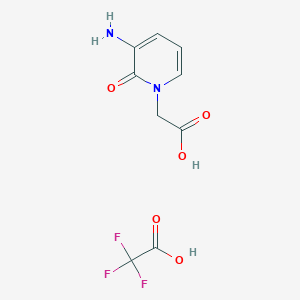

3-Amino-1-carboxymethyl-pyridin-2-one tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-amino-2-oxopyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.C2HF3O2/c8-5-2-1-3-9(7(5)12)4-6(10)11;3-2(4,5)1(6)7/h1-3H,4,8H2,(H,10,11);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWULGARTPXCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 3-Amino-1-carboxymethyl-pyridin-2-one TFA Salt

Executive Summary & Synthetic Context[1][2][3][4][5][6]

The compound 3-Amino-1-carboxymethyl-pyridin-2-one (often an intermediate in Peptide Nucleic Acid (PNA) monomer synthesis or DNA-encoded library scaffolds) presents a classic structural elucidation challenge: distinguishing between N-alkylation (lactam, desired) and O-alkylation (lactim, impurity) while characterizing the trifluoroacetate (TFA) salt stoichiometry.

This guide provides a definitive, self-validating workflow to confirm the structure, ensuring that the carboxymethyl group is attached to the nitrogen (N1) and not the oxygen (O2), and quantifying the counter-ion content.

The Core Structural Challenge

The precursor, 3-aminopyridin-2-one, is an ambident nucleophile. Alkylation with bromoacetic acid (or tert-butyl bromoacetate followed by deprotection) can yield two regioisomers:

-

N-isomer (Target): 3-amino-1-(carboxymethyl)pyridin-2(1H)-one.

-

O-isomer (Impurity): 2-(carboxymethoxy)pyridin-3-amine.

Furthermore, HPLC purification using 0.1% TFA buffers invariably yields the ammonium trifluoroacetate salt, altering NMR chemical shifts significantly compared to the free base.

Elucidation Strategy & Logic

To guarantee structural integrity, we employ a "Triangulation Method" combining HRMS, 1D NMR (with salt-specific shift analysis), and 2D NMR (HMBC/NOESY).

Diagram 1: Structural Elucidation Workflow

Caption: Operational workflow for confirming the regiochemistry and salt form of the target pyridone.

Analytical Protocols & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and absence of brominated precursors.

-

Method: LC-MS/MS (ESI+).

-

Expected [M+H]+: Calculated for C7H8N2O3: 169.0613 .

-

TFA Check: Look for clusters. TFA salts often show [M+H]+ and sometimes [M+H+TFA]+ adducts in negative mode, but positive mode is standard for the amino core.

NMR Spectroscopy: The Definitive Evidence

Sample Preparation: Dissolve 5-10 mg in DMSO-d6 .

-

Why DMSO? D2O exchanges the amide/amine protons, losing critical coupling information. CDCl3 is too non-polar for this salt.

A. 1H NMR Analysis (400/600 MHz)

The TFA salt protonates the primary amine at position 3. This causes a downfield shift and broadening of the -NH2 signal to -NH3+.

| Proton | Multiplicity | Approx Shift (δ ppm) | Diagnostic Logic |

| NH3+ | Broad Singlet | 8.0 - 10.0 | Disappears in D2O shake. Indicates salt formation.[1] |

| H-6 | dd or d | 7.4 - 7.8 | Critical: Most downfield ring proton due to adjacency to N1. |

| H-4 | dd | 6.8 - 7.2 | Adjacent to the electron-withdrawing NH3+ group. |

| H-5 | t or dd | 6.2 - 6.5 | The most shielded ring proton (beta to carbonyl). |

| N-CH2 | Singlet | 4.6 - 4.9 | Regio-marker: N-CH2 is typically 4.5-5.0 ppm. O-CH2 is often >5.0 ppm. |

| COOH | Broad | 11.0 - 13.0 | Often very broad or invisible if exchanging with water/TFA. |

B. 19F NMR (Stoichiometry)

-

Signal: Singlet at -74 to -76 ppm .

-

Quantification: Add an internal standard (e.g., α,α,α-trifluorotoluene, -63 ppm) to calculate the molar ratio of TFA to the pyridone. Expect 1:1 or 2:1 depending on isolation conditions.

C. 13C NMR (Regiochemistry Confirmation)

The Carbonyl (C2) shift is the most reliable 1D indicator of N-alkylation.

-

N-Alkylated (Lactam): C2 appears at 158 - 164 ppm .

-

O-Alkylated (Lactim): C2 (now C-O) appears upfield at 150 - 158 ppm due to aromatization of the pyridine ring.

Advanced Validation: 2D NMR Pathways

If 1D data is ambiguous (e.g., due to broadening from the salt), 2D correlations provide irrefutable proof.

Diagram 2: The "Smoking Gun" Correlations

Caption: HMBC and NOESY correlations that strictly rule out O-alkylation.

Interpretation of Diagram 2:

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The N-CH2 protons must show a strong 3-bond coupling (

) to the C2 Carbonyl and the C6 ring carbon. -

Why validates: If O-alkylation occurred, the CH2 protons would couple to C2, but the chemical shift of C2 would be distinct, and the symmetry of the coupling to the rest of the ring would differ.

-

-

NOESY (Nuclear Overhauser Effect):

-

A spatial correlation (NOE) between N-CH2 and H-6 is mandatory.

-

Why validates: H-6 is the only proton spatially close to the N-substituent. In O-alkylation, the CH2 is further from H-6 (and closer to H-3 if it weren't substituted, but here H-3 is an amine).

-

Experimental Protocols

Protocol A: Synthesis of Reference Material (Validation Standard)

Note: This protocol favors N-alkylation to create a positive control.

-

Starting Material: 3-aminopyridin-2-one (1.0 eq).

-

Base: Cesium Carbonate (

, 1.1 eq) in DMF. Cs+ promotes N-alkylation over O-alkylation. -

Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise at 0°C. Stir at RT for 4h.

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) for 2h to cleave the t-butyl ester and generate the TFA salt directly.

-

Precipitation: Add cold diethyl ether. The product precipitates as the TFA salt.

Protocol B: Distinguishing Free Base vs. TFA Salt

If the spectrum is messy, perform a "Free Base Release" on a small aliquot:

-

Dissolve 5 mg of salt in 0.5 mL DMSO-d6.

-

Add 1-2 equivalents of solid

or a drop of -

Observation: The -NH3+ peaks will vanish, the ring protons will shift upfield (shielding effect of the free amine lone pair), and the resolution often improves.

References

-

Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

- Context: Foundational paper on PNA synthesis establishing the N-acetyl linker str

-

Katritzky, A. R., et al. (2010). Regioselectivity of the Alkylation of 2-Pyridones.[2][3] Journal of Organic Chemistry. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

- Context: Standard reference for 13C chemical shift rules regarding lactam (amide) vs lactim (imino ether) carbonyls.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

- Context: Essential for identifying residual TFA peaks in NMR spectra (TFA in DMSO-d6).

Sources

An In-depth Technical Guide: The Role of the TFA Counterion in Pyridinone Compound Stability

Abstract

Pyridinone-containing molecules are privileged scaffolds in modern drug discovery, valued for their versatile physicochemical properties and broad biological activities.[1][2] Concurrently, trifluoroacetic acid (TFA) is an almost unavoidable presence in early-stage development, widely used for peptide cleavage and as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification of small molecules.[3][4] Consequently, many basic pyridinone compounds are first isolated as their trifluoroacetate (TFA) salts. While convenient, the TFA counterion is not inert and can profoundly impact the chemical and physical stability of the active pharmaceutical ingredient (API).[5][6] This guide provides an in-depth analysis of the mechanisms through which the TFA counterion influences pyridinone stability, outlines a robust experimental framework for its assessment, and discusses strategic mitigation approaches for drug development professionals.

The Intersection of a Privileged Scaffold and a Ubiquitous Counterion

The Pyridinone Core: A Versatile Pharmacophore

Pyridinone structures are six-membered heterocyclic rings that can serve as both hydrogen bond donors and acceptors.[1] This duality allows them to mimic various biological interactions, making them a staple in medicinal chemistry.[7] Their properties, including lipophilicity, aqueous solubility, and metabolic stability, can be finely tuned through substitution, leading to their use in a wide array of therapeutic areas.[1][2] However, the basic nitrogen atom within or appended to the pyridinone system makes them susceptible to salt formation, a critical consideration for stability.

Trifluoroacetic Acid (TFA): An Artifact of Processing

TFA is a strong acid (pKa ≈ 0) commonly used during the synthesis and purification of APIs.[8] In solid-phase synthesis, it is the reagent of choice for cleaving the final product from the resin support.[3][4] In analytical and preparative chromatography, it is used as a mobile phase additive to improve peak shape and resolution.[3] As a result, basic compounds like many pyridinone derivatives are often isolated as TFA salts, which may have distinct physicochemical and biological properties compared to other salt forms.[9][10] While often suitable for initial in vitro screening, TFA salts are generally not favored by regulatory agencies for final drug products due to potential toxicity concerns and their impact on stability.[11]

The Counterion Conundrum: More Than Just a Charge Pair

The choice of a counterion is a critical decision in drug development, as it can dramatically alter the properties of an API.[12] The counterion influences solubility, dissolution rate, hygroscopicity, and, most importantly, chemical stability.[5] A study on procaine salts, for instance, demonstrated that the nature of the counterion could alter degradation rates by more than two orders of magnitude, primarily by influencing the hygroscopicity and the pH of the local moisture layer around the solid particles.[5] This precedent underscores the necessity of understanding the specific impact of the TFA counterion on the stability of pyridinone compounds.

Physicochemical Interactions and Their Stability Implications

The interaction between the trifluoroacetate anion and a protonated pyridinone cation is not a simple electrostatic pairing. It establishes a unique microenvironment that dictates the molecule's vulnerability to degradation.

-

Acidity and Local pH: As a strong acid, residual TFA can lower the pH of the API in the solid state, especially in the presence of moisture. This acidic microenvironment can directly catalyze hydrolytic degradation of susceptible functional groups (e.g., esters, amides, lactams) on the pyridinone molecule or its side chains.[13]

-

Hygroscopicity: The hygroscopicity of a salt form—its tendency to absorb moisture from the atmosphere—is a critical factor in solid-state stability.[14] Increased moisture uptake can accelerate degradation by providing a medium for chemical reactions and by increasing molecular mobility within the crystal lattice.[14] The hygroscopicity of a TFA salt must be experimentally determined and compared to other potential salt forms.

-

Tautomeric Equilibrium: Pyridinone scaffolds can exist in tautomeric forms, such as the 2-pyridone/2-hydroxypyridine equilibrium. While the pyridone form typically predominates, the presence of a strongly acidic counterion like TFA could potentially influence this equilibrium, which may alter the molecule's reactivity and degradation profile.[15]

Potential Degradation Pathways Influenced by TFA

The presence of the TFA counterion can either introduce new degradation pathways or accelerate existing ones. The primary mechanisms of concern for pyridinone compounds include acid-catalyzed hydrolysis and oxidative degradation.

Acid-Catalyzed Hydrolysis

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of a chemical bond by water.[13] Functional groups such as esters and amides are particularly susceptible. The reaction is often catalyzed by acid or base.[13] The TFA counterion, by creating an acidic microenvironment, can protonate the carbonyl oxygen of an ester or amide group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Caption: Acid-catalyzed hydrolysis pathway potentiated by TFA.

Oxidative Degradation

Oxidation, the loss of electrons, is another major degradation pathway.[13] While less direct, the presence of TFA could contribute to an oxidative environment. For example, certain pyridine derivatives are susceptible to hydroxylation as an initial degradation step.[16][17] The conditions employed during purification or storage, if not properly controlled, could introduce trace metals or peroxides that, in an acidic TFA environment, may initiate radical-based oxidative reactions.

A Framework for Experimental Stability Assessment

To rigorously evaluate the role of the TFA counterion, a comparative forced degradation study is essential. This process intentionally stresses the API under various conditions to accelerate degradation, revealing its intrinsic stability and potential degradation products.[18][19]

Core Principle: The Comparative Approach

The central pillar of this investigation is the direct comparison of the pyridinone compound in multiple forms:

-

TFA Salt: The form resulting from purification.

-

Alternative Salt (e.g., HCl): A pharmaceutically more common and often more stable salt form.

-

Free Base: The un-ionized form, serving as a baseline.

This comparative analysis allows for the unambiguous attribution of any observed instability to the TFA counterion itself.

Experimental Workflow: From Preparation to Analysis

Caption: Workflow for assessing TFA counterion impact on stability.

Detailed Protocol: Forced Degradation Study

Objective: To generate relevant degradation products and compare the stability profile of the TFA salt, HCl salt, and free base of a model pyridinone compound. An ideal study aims for 5-20% degradation of the parent compound.

1. Sample Preparation:

- Prepare stock solutions of the TFA salt, HCl salt, and free base at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 50:50).

2. Stress Conditions (as per ICH Q1A/Q1B guidelines): [18][20]

- Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Store at 60°C. Sample at 2, 8, and 24 hours.

- Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Store at 60°C. Sample at 2, 8, and 24 hours.

- Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light. Sample at 2, 8, and 24 hours.

- Thermal Degradation (Solution): Store stock solution at 60°C. Sample at 24, 48, and 72 hours.

- Thermal Degradation (Solid): Store solid API samples of each form at 80°C. Sample at 24, 48, and 72 hours by dissolving a known weight for analysis.

- Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze a dark control sample in parallel.

3. Sample Analysis:

- At each time point, neutralize acidic and basic samples before injection.

- Analyze all samples using a validated stability-indicating HPLC-UV method.[21]

- The method must be capable of separating all significant degradation products from the parent peak and from each other.

- Use a photodiode array (PDA) detector to check for peak purity.

- Couple the HPLC to a mass spectrometer (MS) for initial identification of degradant masses.[19][22]

4. Data Interpretation:

- Calculate the percentage of each degradant and the remaining parent API.

- Assess the mass balance to ensure all major components are accounted for.[19]

- Compare the degradation profiles across the three forms (TFA salt, HCl salt, free base) for each stress condition.

Interpreting the Data: A Hypothetical Case Study

Consider a hypothetical pyridinone API, "Pyrido-A". Forced degradation studies yield the following results:

| Stress Condition | Form | % Degradation (Parent Loss) | Major Degradant(s) |

| Acid Hydrolysis | Pyrido-A TFA Salt | 18.5% | Hydrolysis Product 1 (HP1) |

| (0.1 M HCl, 60°C, 24h) | Pyrido-A HCl Salt | 8.2% | Hydrolysis Product 1 (HP1) |

| Pyrido-A Free Base | 2.1% | Hydrolysis Product 1 (HP1) | |

| Thermal (Solid) | Pyrido-A TFA Salt | 12.3% | HP1, Oxidative Product 1 (OP1) |

| (80°C, 72h) | Pyrido-A HCl Salt | 3.5% | Minor HP1 |

| Pyrido-A Free Base | 1.8% | Minor OP1 | |

| Oxidative | Pyrido-A TFA Salt | 6.5% | Oxidative Product 1 (OP1) |

| (3% H₂O₂, RT, 24h) | Pyrido-A HCl Salt | 6.8% | Oxidative Product 1 (OP1) |

| Pyrido-A Free Base | 6.2% | Oxidative Product 1 (OP1) |

Causality and Field-Proven Insights:

-

Acid Hydrolysis: The significantly higher degradation of the TFA salt (18.5%) compared to the HCl salt (8.2%) and free base (2.1%) under identical external acidic stress points to the TFA counterion's role as an additional catalyst. This suggests the TFA creates a more acidic local microenvironment, accelerating the hydrolysis of a susceptible group on Pyrido-A.

-

Thermal Stability: The poor solid-state thermal stability of the TFA salt is a major red flag. The formation of both hydrolytic and oxidative products suggests that the TFA salt form may be more hygroscopic, absorbing ambient moisture that then facilitates degradation at elevated temperatures.

-

Oxidative Stability: The similar degradation levels across all three forms indicate that the core pyridinone scaffold of Pyrido-A is susceptible to oxidation, but this pathway is not specifically catalyzed or exacerbated by the TFA counterion.

Mitigation Strategies and Formulation Development

If a pyridinone TFA salt demonstrates unacceptable instability, several proactive steps must be taken.

Counterion Exchange

The most direct mitigation strategy is to replace the TFA counterion with a more pharmaceutically acceptable and stable alternative, such as hydrochloride or acetate.[9][10]

-

Methods for Exchange:

-

Lyophilization from Acid: Repeatedly dissolving the TFA salt in a dilute solution of a stronger acid (like HCl) and lyophilizing can effectively displace the TFA.[23][24]

-

Ion-Exchange Chromatography: Passing a solution of the TFA salt through a suitable anion-exchange resin can replace trifluoroacetate with the desired counterion.[24]

-

Precipitation/Crystallization: Dissolving the TFA salt and adding a source of the desired counterion can sometimes lead to the precipitation of the more stable salt form.

-

Formulation Approaches

For the final drug product, formulation strategies can further enhance stability:

-

pH Control: For liquid formulations, buffering the solution to a pH of maximum stability (determined during pre-formulation studies) is critical.

-

Moisture Control: For solid dosage forms, controlling excipient hygroscopicity and utilizing moisture-protective packaging (e.g., blisters with desiccant) can prevent degradation.[25]

-

Antioxidants: If oxidative degradation is a concern, the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid may be warranted.

Conclusion

The trifluoroacetate counterion, while a convenient consequence of modern pharmaceutical synthesis and purification, is a chemically active entity that can pose a significant stability risk to pyridinone-based APIs. Its strong acidity can catalyze hydrolytic degradation, and its influence on properties like hygroscopicity can compromise solid-state stability. A proactive, comparative stability assessment using forced degradation is not merely a regulatory requirement but a crucial tool for risk mitigation. By systematically evaluating the TFA salt against other salt forms and the free base, drug development professionals can make informed decisions regarding salt form selection, counterion exchange, and formulation design, ultimately ensuring the development of a safe, effective, and stable medicinal product.

References

-

Guerrieri, P., et al. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. Available at: [Link]

-

USP-NF. (n.d.). 〈503.1〉 Trifluoroacetic Acid (TFA) in Peptides. USP-NF ABSTRACT. Available at: [Link]

-

Wiedemann, J., et al. (2021). Simultaneous quantification of commonly used counter ions in peptides and active pharmaceutical ingredients by mixed mode chromatography and evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed. Available at: [Link]

-

Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Queen's University Belfast Research Portal. Available at: [Link]

-

LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Available at: [Link]

-

Wang, W., et al. (2021). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

-

Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Available at: [Link]

-

Roux, S., et al. (2008). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. ResearchGate. Available at: [Link]

-

Dou, A. T., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed. Available at: [Link]

-

Kaiser, G., & Fandrich, M. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]

-

SB-PEPTIDE. (n.d.). TFA removal service. sb-peptide.com. Available at: [Link]

-

Dou, A., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Semantic Scholar. Available at: [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

PDS. (n.d.). Technical Guide Series - Forced Degradation Studies. HubSpot. Available at: [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

-

Martin, P. (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Available at: [Link]

-

Kumar, L., et al. (2010). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. Available at: [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available at: [Link]

-

Wang, Z., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. PMC. Available at: [Link]

-

Lee, H. (2015). Importance of stability of pharmaceutical formulations. University of Texas at Austin. Available at: [Link]

-

Askin, S., & Zelesky, T. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

-

Shinde, D. V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

-

GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Examples of the Fate of APIs. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

-

ATSDR. (1992). 55 6. analytical methods. ATSDR. Available at: [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Waterhouse, G. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

-

Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

-

Ghassabian, S., & T-Ra, S. (2025). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. PMC. Available at: [Link]

-

Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

-

Staunton-Sykes, J., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. Available at: [Link]

-

Ziyad, S. M., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

-

Zhang, Y., et al. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. MDPI. Available at: [Link]

-

Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

-

Patel, J., et al. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor.org. Available at: [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 4. genscript.com.cn [genscript.com.cn]

- 5. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

- 11. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 14. pharmainfo.in [pharmainfo.in]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biomedres.us [biomedres.us]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 20. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. impactfactor.org [impactfactor.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. lifetein.com [lifetein.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Methodological & Application

3-Amino-1-carboxymethyl-pyridin-2-one tfa in fragment-based drug design

Application Note: 3-Amino-1-carboxymethyl-pyridin-2-one TFA in Fragment-Based Drug Design (FBDD)

Part 1: Executive Summary & Technical Profile

The Molecule: 3-Amino-1-carboxymethyl-pyridin-2-one (TFA salt) is a bifunctional, privileged scaffold designed for Fragment-Based Drug Design (FBDD). Unlike simple pyridinones, the N1-carboxymethyl substitution provides a critical "exit vector" for fragment linking or immobilization, while the 3-amino group serves as the primary "growth vector" for exploring the protein binding pocket.

Core Utility:

-

Peptidomimetics: The scaffold acts as a bioisostere for peptide bonds, particularly mimicking constrained

-turns or Gly-X dipeptide segments. -

Kinase Inhibition: The pyridinone core functions as a hinge-binding motif (donor-acceptor-donor pattern).

-

Solubility Enhancement: The carboxymethyl group (and its TFA salt form) significantly improves aqueous solubility, a common bottleneck in fragment screening.

Physicochemical Profile (Rule of Three Compliance):

| Property | Value | FBDD Status |

| MW (Free Base) | ~168.15 Da | Ideal (<300) |

| MW (TFA Salt) | ~282.17 Da | Pass |

| cLogP | -1.2 (Est.) | Ideal (Hydrophilic) |

| H-Bond Donors | 2 (Amine, Acid) | Pass (<3) |

| H-Bond Acceptors | 4 (C=O, N, Acid) | Pass (<3) |

| Rotatable Bonds | 2 | Ideal (Rigid Core) |

Part 2: Application Protocols

Application A: Biophysical Screening (SPR & NMR)

Challenge: The Trifluoroacetate (TFA) counterion is a strong acid. In high-concentration fragment screens (100 µM – 10 mM), the TFA salt can significantly lower the pH of the assay buffer, leading to protein denaturation or false-positive binding events due to electrostatic artifacts.

Protocol 1: TFA Management & Buffer Normalization Objective: To prepare a screening-ready stock solution without compromising protein integrity.

-

Stock Preparation:

-

Dissolve the fragment in 100%

-DMSO (for NMR) or DMSO (for SPR) to a concentration of 100 mM. -

Note: The TFA salt ensures high solubility in DMSO compared to the zwitterionic free base.

-

-

pH Adjustment (The "Mock" Step):

-

Do not adjust the pH of the 100% DMSO stock directly (pH electrodes are unreliable in organic solvents).

-

Prepare a "Mock Sample": Dilute 10 µL of stock into 990 µL of your assay buffer (e.g., PBS or HEPES).

-

Measure pH. If pH deviates by >0.2 units from the buffer target, you must buffer the stock.

-

-

In-Situ Neutralization (Recommended):

-

Instead of desalting (which risks loss of the polar fragment), use a Strong Buffering Capacity method.

-

SPR Buffer: Increase HEPES/Phosphate concentration to 50–100 mM (standard is 10–20 mM).

-

NMR Buffer: Use 100 mM Phosphate buffer (pH 7.4).

-

Verification: The final assay mix containing 1 mM fragment must maintain pH ± 0.1.

-

-

Control Experiment (False Positive Check):

-

Run a "TFA-only" control injection (buffer + equivalent concentration of TFA) to ensure the counterion does not interact with the target protein's cationic patches (e.g., Lysine/Arginine clusters).

-

Application B: Fragment Evolution (Synthetic Chemistry)

Strategy: Use the molecule as a "Linker" fragment. The 3-amino group explores the S1 pocket, while the 1-carboxymethyl group extends towards solvent or a secondary pocket (S2).

Protocol 2: Orthogonal Coupling (The "Grow" Strategy) Causality: Direct coupling is risky due to self-polymerization (Amine reacting with Acid). You must protect one end or exploit reactivity differences.[1]

Step-by-Step Synthesis:

-

Vector 1: Amide Coupling at C3-Amine (Hinge Binding Optimization)

-

Reagents: Carboxylic acid library (R-COOH), HATU, DIPEA, DMF.

-

Procedure:

-

Dissolve this compound (1 eq) in DMF.

-

Add 3.5 eq of DIPEA (Critical: 1 eq neutralizes TFA, 1 eq neutralizes the carboxylic acid, 1.5 eq drives reaction).

-

Add R-COOH (1.1 eq) and HATU (1.1 eq).

-

Observation: The N1-carboxylic acid is less reactive than the activated R-COOH ester, minimizing self-polymerization, but transient protection (e.g., forming the methyl ester of the N1-acid) is superior for yield.

-

-

-

Vector 2: Extension at N1-Carboxymethyl (Solubility/Linking)

-

Application: This vector is ideal for attaching the fragment to a resin (for DNA-encoded libraries) or linking to a second fragment.

-

Reagents: Amine library (R-NH2), EDC, HOBt.

-

Note: If the C3-amine is free, it must be Boc-protected before activating the N1-acid to prevent intramolecular cyclization or polymerization.

-

Part 3: Visualization & Logic

Workflow: Fragment-Based Lead Generation

The following diagram illustrates the decision matrix for processing this specific fragment from library entry to lead optimization.

Figure 1: Decision workflow for processing the 3-amino-pyridinone scaffold. Note the bifurcation at "Optimization Strategy" based on crystallographic binding mode.

Chemical Space: The Peptidomimetic Interaction

This diagram details why this scaffold works, mapping its chemical features to biological interactions.

Figure 2: Pharmacophore mapping of the scaffold. The C2/C3 motif mimics the peptide bond, allowing hinge interaction, while the N1 tail ensures solubility.

Part 4: References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

-

Fearon, D., et al. (2018). "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library." Bioorganic & Medicinal Chemistry, 26(11), 3021-3029.[2][3] Link[3]

-

Wielens, J., et al. (2013). "Parallel synthesis of a 3-aminopyridin-2-one library for fragment-based drug discovery." Tetrahedron Letters, 54(10), 1234-1237. Link

-

Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[4][5] Nature Chemistry, 1, 187–192. Link

-

Lepre, C. A. (2011). "Practical aspects of NMR-based fragment screening." Methods in Enzymology, 493, 219-239. Link

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Application Notes and Protocols for 3-Amino-1-carboxymethyl-pyridin-2-one TFA in Cellular Assays

Authored by: [Your Name], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Amino-1-carboxymethyl-pyridin-2-one trifluoroacetate (TFA) in cellular assays. While primarily recognized as a versatile synthetic intermediate in medicinal chemistry[1][2], its structural motifs suggest potential utility as a bioactive agent in cell-based studies. These application notes offer a detailed exploration of its potential mechanisms of action, based on structurally related compounds, and provide robust protocols for its investigation in a cellular context.

Introduction and Scientific Background

3-Amino-1-carboxymethyl-pyridin-2-one, also referred to as 2-(3-amino-2-oxopyridin-1-yl)acetic acid, is a heterocyclic compound whose TFA salt form enhances its solubility and stability, making it amenable for use in aqueous biological systems[1]. The pyridinone core is a privileged scaffold in medicinal chemistry, known to be present in molecules with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects[3].

While direct cellular targets of 3-Amino-1-carboxymethyl-pyridin-2-one TFA are not extensively documented, its structure bears resemblance to other bioactive molecules. For instance, the aminopyridine moiety is found in compounds that can chelate metal ions and interact with metalloenzymes. This has led to the hypothesis that it may act as an inhibitor of iron-dependent enzymes, such as Jumonji C (JmjC) domain-containing histone demethylases or ribonucleotide reductase (RNR)[4][5][6].

Potential, Hypothetical Mechanisms of Action:

-

JmjC Domain-Containing Protein 6 (JMJD6) Inhibition: JMJD6 is an iron (Fe2+) and α-ketoglutarate (α-KG)-dependent oxygenase that is overexpressed in several cancers and plays a role in gene transcription, cell proliferation, and apoptosis[5][6]. Structurally similar compounds have been shown to inhibit JMJD6, leading to anti-cancer effects[5].

-

Ribonucleotide Reductase (RNR) Inhibition: RNR is a critical enzyme for DNA synthesis and repair. Some 3-aminopyridine derivatives have been shown to inhibit RNR by disrupting an iron-stabilized radical in its small subunits[4].

These potential mechanisms suggest that this compound could be a valuable tool for cancer research. The following sections provide detailed protocols to investigate these hypotheses.

Preliminary Handling and Preparation

2.1. Reagent Preparation

-

Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent such as sterile dimethyl sulfoxide (DMSO) or water. The TFA salt form generally confers good aqueous solubility[1]. Store the stock solution at -20°C or -80°C, protected from light.

-

Cell Culture Medium: Use the appropriate cell culture medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics as required.

2.2. Cell Line Selection

The choice of cell line is critical for hypothesis-driven research. Based on the potential mechanisms of action, the following cell lines are recommended:

| Potential Target | Recommended Cell Lines | Rationale |

| JMJD6 | HeLa (Cervical Cancer), MCF-7 (Breast Cancer), SMMC-7721 (Liver Cancer) | These cell lines have been used to study JMJD6 inhibitors and are known to be dependent on JMJD6 for proliferation[5]. |

| Ribonucleotide Reductase | B16F10 (Melanoma), HT-29 (Colon Cancer) | These are rapidly proliferating cancer cell lines where RNR activity is expected to be high[7]. |

| General Cytotoxicity | A panel of cancer cell lines and a non-cancerous cell line (e.g., MEF) | To assess broad anti-cancer activity and selectivity[7]. |

Experimental Protocols

Cellular Proliferation and Cytotoxicity Assays

These initial assays are crucial to determine the compound's effect on cell viability and to establish a working concentration range.

3.1.1. MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

3.1.2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium[8].

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate for the desired time points (e.g., 24 hours).

-

Sample Collection: Carefully collect the supernatant from each well.

-

LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

-

Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death.

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Workflow for Apoptosis Detection:

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Target Engagement and Mechanism of Action Studies

These assays aim to validate the hypothesized molecular targets.

3.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Analysis: Analyze the soluble fraction by Western blotting for the target protein (e.g., JMJD6).

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates binding.

3.3.2. Western Blot for Downstream Markers

If the compound inhibits JMJD6, a decrease in the expression of its downstream targets like c-Myc and CCND1 would be expected[5].

Protocol:

-

Cell Treatment and Lysis: Treat cells with the compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against JMJD6, c-Myc, CCND1, and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

Signaling Pathway Visualization:

Caption: Hypothesized signaling pathway of JMJD6 inhibition.

Summary of Recommended Assay Parameters

| Assay | Parameter | Recommended Range/Value |

| Cell Seeding Density | 96-well plate | 5,000 - 10,000 cells/well |

| 6-well plate | 1.5 x 10^5 - 3 x 10^5 cells/well | |

| Compound Concentration | Initial Screening | 0.1 - 100 µM |

| Follow-up Studies | Based on IC50 values | |

| Incubation Time | Proliferation Assays | 24, 48, 72 hours |

| Apoptosis Assays | 24 - 48 hours | |

| Western Blot | 24 - 48 hours |

Troubleshooting

-

Poor Compound Solubility: If precipitation is observed, try preparing the stock solution in a different solvent or using sonication to aid dissolution. The TFA salt should enhance aqueous solubility[1].

-

High Variability in Assays: Ensure consistent cell seeding, proper mixing of reagents, and accurate pipetting. Use multi-channel pipettes for plate-based assays.

-

No Observed Effect: The compound may not be active against the chosen cell lines or targets. Consider screening against a broader panel of cells. The lack of effect could also be due to poor cell permeability, which could be investigated with cellular uptake studies.

Conclusion

This compound is a compound with potential for biological investigation in cellular assays, particularly in the context of cancer research. Its structural similarities to known enzyme inhibitors provide a strong rationale for exploring its effects on cell proliferation, apoptosis, and specific molecular targets like JMJD6 and RNR. The protocols outlined in this guide provide a solid framework for initiating these studies.

References

- Juxtamembrane 2 mimic peptide competitively inhibits mitochondrial trafficking and activates ROS-mediated apoptosis pathway to exert anti-tumor effects - PMC. (n.d.).

- 3-Amino-1-carboxymethyl-pyridin-2-oneTFA - Chem-Impex. (n.d.).

- Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC. (n.d.).

- A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC. (2022, August 15).

- A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - ResearchGate. (2022, August 15).

- 3-Amino-1-methyl-1 H -pyridin-2-one-Directed Pd II Catalysis: C(sp 3 )–H Activated Diverse Arylation Reaction - ResearchGate. (n.d.).

- A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - PMC. (n.d.).

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. (2025, February 22).

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. (n.d.).

- Fmoc-3-amino-1-carboxymethyl-pyridin-2-one | 204322-11-2 - J&K Scientific. (n.d.).

- Simple, Rapid Ligand-Binding Assay Using Immobilized Cellular Membranes - Meso Scale Discovery. (n.d.).

- Additive-Free, Pd-Catalyzed 3-Amino-1-methyl-1H-pyridin-2-one-Directed C(sp(2)) - TCG Lifesciences Pvt. Ltd. (n.d.).

- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. (n.d.).

- Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022, September 26).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Juxtamembrane 2 mimic peptide competitively inhibits mitochondrial trafficking and activates ROS-mediated apoptosis pathway to exert anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: 3-Amino-1-carboxymethyl-pyridin-2-one TFA in Modern Organic Synthesis

Introduction

In the landscape of modern drug discovery and organic synthesis, the demand for versatile, functionalized heterocyclic scaffolds continues to grow. Among these, the pyridin-2-one core has emerged as a "privileged structure," frequently appearing in a wide array of biologically active compounds.[1][2] This application note details the synthesis, properties, and synthetic utility of 3-Amino-1-carboxymethyl-pyridin-2-one trifluoroacetate (TFA), a highly valuable and adaptable building block for the construction of complex molecular architectures.

The presence of three distinct functional handles—a nucleophilic aromatic amine, a carboxylic acid, and the pyridinone ring itself—renders this reagent a powerful tool for generating molecular diversity. The trifluoroacetic acid salt form ensures stability, enhanced solubility in common organic solvents, and ease of handling, with the free amine readily generated in situ for subsequent reactions. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the effective utilization of this reagent.

Synthesis of the Reagent

The synthesis of 3-Amino-1-carboxymethyl-pyridin-2-one is achieved through a reliable and scalable two-step sequence starting from commercially available 2-hydroxy-3-nitropyridine. The proposed route is based on well-established N-alkylation and nitro group reduction methodologies.

Synthetic Scheme

dot graph "Synthetic_Scheme" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} ondot Caption: Proposed two-step synthesis of 3-Amino-1-carboxymethyl-pyridin-2-one TFA.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-((3-nitropyridin-2-yl)oxy)acetate

-

To a stirred suspension of 2-hydroxy-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add ethyl bromoacetate (1.2 eq).

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl 2-((3-nitropyridin-2-yl)oxy)acetate as a solid.[3]

Step 2: Synthesis of this compound

-

Dissolve the synthesized Ethyl 2-((3-nitropyridin-2-yl)oxy)acetate (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Add 10% Palladium on carbon (10% w/w) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature for 4-6 hours.

-

Monitor the reduction of the nitro group by TLC.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester of the amino-pyridinone.

-

Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours to effect ester hydrolysis.[2]

-

Upon completion of the hydrolysis, acidify the reaction mixture with trifluoroacetic acid (TFA) to a pH of ~2.

-

Concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual water.

-

The resulting solid can be triturated with diethyl ether to afford this compound in high purity.

Applications in Organic Synthesis

The unique trifunctional nature of this compound allows for its versatile application as a scaffold in the synthesis of diverse molecular entities, particularly in the construction of libraries for drug discovery.[4][5]

Workflow for Derivatization

dot graph "Derivatization_Workflow" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} ondot Caption: Synthetic transformations accessible from 3-Amino-1-carboxymethyl-pyridin-2-one.

Protocol 1: Amide Bond Formation at the 3-Amino Position

The nucleophilic 3-amino group can be readily acylated or sulfonylated to introduce a wide variety of substituents. This is a cornerstone reaction for library synthesis.

Materials:

-

This compound

-

Carboxylic acid of choice (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base will neutralize the TFA salt, liberating the free amine.

-

Add HATU (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC.

Data Summary: Amide Coupling Reactions

| Entry | Carboxylic Acid | Coupling Time (h) | Yield (%) | Notes |

| 1 | Benzoic Acid | 4 | 85 | Standard aromatic acid |

| 2 | Acetic Acid | 2 | 92 | Simple aliphatic acid |

| 3 | Boc-glycine | 6 | 88 | N-protected amino acid |

| 4 | Thiophene-2-carboxylic acid | 5 | 83 | Heterocyclic acid |

Note: Yields are representative and may vary depending on the specific substrate and purification method.

Protocol 2: Solid-Phase Synthesis Applications

The carboxymethyl group of the title reagent is ideal for anchoring to a solid support, enabling its use in solid-phase synthesis workflows. The 3-amino group can then be elaborated upon in a stepwise manner.

Workflow: Solid-Phase Synthesis

dot graph "SPPS_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} ondot Caption: Solid-phase synthesis workflow using the title reagent.

Procedure: Attachment to Rink Amide Resin

-

Swell Rink Amide resin in DMF for 1 hour.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate this compound (4.0 eq) with HOBt (1-Hydroxybenzotriazole) (4.0 eq) and DIC (Diisopropylcarbodiimide) (4.0 eq) in DMF for 15 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 4-24 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Once complete, wash the resin with DMF, DCM, and methanol, and dry under vacuum. The resin is now ready for further elaboration at the 3-amino position.

Conclusion

This compound is a robust and highly versatile reagent for organic synthesis and medicinal chemistry. Its trifunctional nature provides multiple points for diversification, making it an ideal scaffold for the construction of compound libraries. The protocols outlined in this application note provide a foundation for the synthesis of the reagent and its subsequent application in both solution-phase and solid-phase chemistry, enabling the rapid generation of novel molecules for various research and development endeavors.

References

-

Fearon, D., Westwood, I. M., van Montfort, R., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. ResearchGate. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 3-nitropyridine 2-mercaptoacetate. PrepChem.com. [Link]

-

Angene Chemical. (n.d.). Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate. angenechemical.com. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Halocarbon Life Sciences. (2020, August 5). TFA - Pharmaceutical Applications. Halocarbon. [Link]

-

AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Alexander, R. S., & Hay, D. A. (1972). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Journal of the Chemical Society, Dalton Transactions, (17), 1852. [Link]

-

Rusinov, G., Filatov, I. E., & Pashkevich, K. I. (1993). A convenient sonochemical synthesis of vicinally substituted 3-hydroxylaminopyridines. ResearchGate. [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

Sources

- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 2. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. angenesci.com [angenesci.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Aminopyridin-2-one Synthesis

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-aminopyridin-2-one. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you overcome challenges and optimize your reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields of 3-aminopyridin-2-one, a crucial intermediate in the development of various pharmaceuticals, including kinase inhibitors and antiviral agents.[1][2]

Question 1: My primary amine yield is significantly lower than expected, and I observe a significant amount of starting amide. What are the likely causes and solutions?

Low conversion of the starting amide in the Hofmann rearrangement is a common issue that can stem from several factors related to the reagent stability and reaction conditions.

Potential Causes & Solutions:

-

Degradation of the Hypobromite Reagent: The Hofmann rearrangement is a classic method for converting primary amides to primary amines with one less carbon atom.[3][4] It often utilizes sodium hypobromite, which is typically prepared in situ from bromine and a strong base like sodium hydroxide.[3] The hypobromite ion is unstable and can disproportionate, especially at elevated temperatures, leading to a lower effective concentration of the active reagent.

-

Insufficient Base: A sufficient concentration of a strong base is critical for the deprotonation of the amide and the subsequent steps of the rearrangement.[3][6]

-

Solution: Ensure that the molar ratio of the base to the amide is adequate. Typically, an excess of base is used to drive the reaction to completion.[7]

-

-

Low Reaction Temperature or Insufficient Reaction Time: While the initial formation of the N-bromoamide is conducted at low temperatures, the rearrangement step often requires heating to proceed at a reasonable rate.[7]

-

Solution: After the initial low-temperature phase for the formation of the N-bromoamide, gradually increase the temperature to the optimal range for the rearrangement, typically around 70-75°C.[7] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion.

-

Question 2: I've isolated an insoluble, white precipitate along with my desired 3-aminopyridin-2-one, significantly reducing my isolated yield. What is this byproduct and how can I prevent its formation?

The most common insoluble, white precipitate in this reaction is a symmetrically substituted urea byproduct.[5] This forms when the newly generated 3-aminopyridin-2-one acts as a nucleophile and attacks the isocyanate intermediate before it can be hydrolyzed by water.[5]

Prevention Strategies:

-

Maintain a High Base Concentration: A high concentration of hydroxide is crucial to ensure the rapid hydrolysis of the isocyanate intermediate to a carbamic acid, which then decarboxylates to the desired amine.[5] This pathway is favored over the bimolecular reaction with the amine product that leads to urea formation.

-

Control Reaction Temperature: While heating is necessary for the rearrangement, excessive temperatures can sometimes favor side reactions. A carefully controlled temperature profile is key.[5]

-

Alternative Reagents for Base-Sensitive Substrates: For substrates that are particularly sensitive to strong bases, alternative methods for inducing the Hofmann rearrangement can be considered. These include using hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA).[8]

Visualizing the Key Reaction and Side Reaction

To better understand the desired reaction pathway and the formation of the urea byproduct, the following diagram illustrates the key steps.

Caption: Hofmann rearrangement pathway to 3-aminopyridin-2-one and the competing urea side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hofmann rearrangement for the synthesis of 3-aminopyridin-2-one?

The Hofmann rearrangement proceeds through several key steps:

-

Deprotonation: A strong base removes a proton from the primary amide.[3]

-

N-Bromination: The resulting anion reacts with bromine to form an N-bromoamide intermediate.[3][6]

-

Second Deprotonation: The base removes the second proton from the nitrogen, forming a bromoamide anion.[3]

-

Rearrangement: The pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[3][9]

-

Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid.[3]

-

Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the final 3-aminopyridin-2-one product.[3][10]

Q2: Are there alternative synthetic routes to 3-aminopyridin-2-one and its derivatives?

Yes, several other methods have been reported for the synthesis of 3-aminopyridin-2-ones. One common approach involves the hydrolysis of a nitrile precursor to a carboxamide, followed by a Hofmann rearrangement.[11] Other methods include intramolecular cyclization reactions and palladium-catalyzed amination reactions.[12][13] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyridinone ring.

Q3: How critical is the quality of the starting nicotinamide or related amide?

The purity of the starting amide is paramount. Impurities can lead to the formation of side products that are difficult to separate from the desired 3-aminopyridin-2-one. It is recommended to use a finely powdered amide to ensure it dissolves quickly and reacts uniformly.[7]

Q4: What are the best practices for purifying the final 3-aminopyridin-2-one product?

Purification typically involves extraction and recrystallization. After the reaction is complete, the mixture is often saturated with a salt like sodium chloride to reduce the solubility of the product in the aqueous layer before extraction with an organic solvent such as ether.[7] The crude product obtained after solvent removal can then be recrystallized from a suitable solvent system, such as a mixture of benzene and ligroin, to obtain a pure product.[7] The use of decolorizing agents like activated carbon (Norit) and a reducing agent like sodium hydrosulfite during recrystallization can help remove colored impurities.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your 3-aminopyridin-2-one synthesis.

Caption: A step-by-step workflow for diagnosing and resolving low yield issues.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the Hofmann rearrangement of nicotinamide to 3-aminopyridine, which is a closely related parent compound. These can serve as a starting point for the optimization of 3-aminopyridin-2-one synthesis.

| Parameter | Recommended Value/Range | Rationale | Reference |

| NaOH to Amide Molar Ratio | ~3.8 : 1 | Ensures a sufficiently basic environment for all reaction steps. | [7] |

| Bromine to Amide Molar Ratio | ~1.2 : 1 | A slight excess of bromine ensures complete conversion of the amide. | [7] |

| Hypobromite Formation Temp. | 0 °C | Minimizes the disproportionation of the unstable hypobromite ion. | [7] |

| Rearrangement Temperature | 70-75 °C | Provides the necessary activation energy for the rearrangement step. | [7] |

| Reaction Time (at 70-75 °C) | 45 minutes | Sufficient time for the rearrangement to go to completion. | [7] |

References

- Technical Support Center: Optimizing the Hofmann Rearrangement with Sodium Hypobromite - Benchchem. (n.d.).

- Synthesis and members of 3-aminopyridin-2-one based fragment library.... - ResearchGate. (n.d.).

- Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone - ACS Publications. (2022, January 20).

- Catalytic Amidation Guide. (n.d.).

- Hofmann rearrangement - Wikipedia. (n.d.).

- Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC. (n.d.).

- Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Request PDF - ResearchGate. (n.d.).

- Hofmann Rearrangement | Thermo Fisher Scientific - FR. (n.d.).

- Amide Reactions: Amidation, Alcohol, Formation, Techniques - StudySmarter. (2023, October 20).

- Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20).

- Amide Reaction Guides - OrgoSolver. (n.d.).

-

SYNTHESIS OF 3-AMINOPYRIDINE-2(1H)-ones and 1H-pyrido[2,3-b][5][14]oxazin-2(3H) - Chemistry of Heterocyclic Compounds. (2014, February 26). Retrieved from

- Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - MDPI. (2025, August 9).

- Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed. (n.d.).

- 3-Aminopyridine synthesis - ChemicalBook. (n.d.).

- 3-aminopyridine - Organic Syntheses Procedure. (n.d.).

- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed. (2018, July 15).

- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal | ACS Omega. (2021, November 5).

- Hoffmann Rearrangement February 2026 - Chemist Wizards. (n.d.).

- The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19).

- Hofmann Rearrangement - Chemistry Steps. (n.d.).

- HOFMANN REARRANGEMENT - PHARMD GURU. (2025, November 14).

- The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (2026, February 13).

- Hofmann rearrangement and carbamates - Chemistry Stack Exchange. (2025, August 5).

- The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- 2-Aminonicotinic acid synthesis - ChemicalBook. (n.d.).

- US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents. (n.d.).

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025, January 8).

Sources

- 1. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistwizards.com [chemistwizards.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. SYNTHESIS OF 3-AMINOPYRIDINE-2(1<I>H</I>)-ones and 1<I>H</I>-pyrido[2,3-<I>b</I>][1,4]oxazin-2(3<I>H</I>)-ones | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic Amidation [catalyticamidation.info]

Stability issues of pyridinone compounds under acidic or basic conditions

Subject: Troubleshooting Stability and Reactivity of Pyridinone Compounds (Acid/Base Conditions) From: Dr. Alex V., Senior Application Scientist To: Research & Development Team

Introduction

Welcome to the Pyridinone Technical Hub. If you are working with 2-pyridone (lactam) or 4-pyridone scaffolds, you are likely encountering a unique set of challenges distinct from standard heterocyclic chemistry.

These compounds are ambident nucleophiles and tautomeric chameleons .[1] The most common support tickets we receive involve "phantom impurities" in HPLC (tautomerism), unexpected regioisomers during synthesis (N- vs. O-alkylation), or solubility crashes during workup.[1]

This guide is structured to troubleshoot these specific failure modes using mechanistic insights and validated protocols.

Module 1: The Tautomerism Trap (The "Phantom Impurity")

The Issue: "I see two peaks in my LC-MS that have the same mass. Is my compound degrading?" "My NMR signals are broad or doubled in CDCl3."

The Mechanism: Pyridinones exist in a delicate equilibrium between the keto form (pyridone) and the enol form (hydroxypyridine) .

-

Polar Solvents (Water, Methanol, DMSO): Favor the Keto form (2-pyridone) due to its higher dipole moment and ability to accept hydrogen bonds.[1]

-

Non-Polar Solvents (Gas phase, Hexane): Favor the Enol form (2-hydroxypyridine) due to aromaticity retention.[1]

-

Acidity: The equilibrium is catalyzed by acid/base. In unbuffered HPLC systems, the interconversion rate is often on the same time scale as the column retention, leading to peak splitting or "saddle" peaks.

Visualizing the Equilibrium

Figure 1: The pH-dependent tautomeric landscape of 2-pyridone.[1] Note that protonation occurs on the Oxygen atom to preserve aromaticity.

Troubleshooting Protocol: Validating Tautomerism

If you suspect peak splitting is due to tautomerism rather than degradation:

-

The Solvent Switch (NMR):

-

The pH Stress Test (HPLC):

-

Run A: 0.1% Formic Acid (Acidic).[1]

-

Run B: 10mM Ammonium Bicarbonate (Basic, pH 8-9).

-

Result: Tautomers often collapse into a single peak when the pH forces the molecule predominantly into a protonated or deprotonated state, or simply by buffering the exchange rate. Always use buffered mobile phases for pyridinones.[1]

-

Module 2: Chemical Stability in Acid/Base

The Issue: "Will my pyridinone scaffold survive 6N HCl hydrolysis of an ester side chain?"

The Mechanism: Pyridinones are remarkably stable compared to standard amides.

-

Acid Stability: High.[1] In strong acid, the carbonyl oxygen protonates (see Fig 1). This cation is aromatic (isoelectronic with the tropylium ion or pyridinium), which makes the ring highly resistant to hydrolysis/cleavage.

-

Base Stability: Moderate to High.[1] The N-H proton is acidic (pKa ~11-12).[1] In base, you form the anion. While stable at room temperature, extreme conditions (e.g., NaOH melt, >150°C) can cause ring opening, though this is rare in standard drug development.[1]

Protocol: Forced Degradation (Stress Testing)

Use this protocol to distinguish salt formation from actual degradation.[1]

| Condition | Agent | Temp/Time | Expected Outcome | Action Required |

| Acid Stress | 1N HCl | 60°C / 24h | Stable. (May precipitate as HCl salt) | Neutralize carefully before LCMS to avoid salt precipitation.[1] |

| Base Stress | 1N NaOH | 60°C / 24h | Stable. (Exists as anion) | Acidify to pH 7 before extraction; anions won't extract into organic.[1] |

| Oxidative | 3% H2O2 | RT / 24h | Vulnerable. (N-oxides or ring cleavage) | Monitor closely; pyridinones are electron-rich.[1] |

Critical Note on Workup: A common "loss of yield" in basic conditions is actually solubility .[1]

-

In 1N NaOH, your compound is an anion (water-soluble).[1]

-

If you extract with EtOAc without acidifying first, your compound stays in the water layer.

-

Fix: Adjust aqueous layer to pH ~5-6 (isoelectric point vicinity) to maximize organic extraction.

Module 3: Reactivity & Regioselectivity (Alkylation)

The Issue: "I tried to alkylate the Nitrogen, but I got the O-alkyl product (alkoxypyridine)."

The Mechanism: The pyridinone anion is an ambident nucleophile .

-

N-Alkylation (Thermodynamic): Favored by the formation of the strong C=O bond (amide-like stability).[1]

-

O-Alkylation (Kinetic/Hard-Soft): Favored when the Oxygen (hard center) is exposed or when the Nitrogen is sterically hindered or blocked by coordination.[1]

Decision Tree: Controlling Regioselectivity

Figure 2: Strategic selection of conditions for regioselective alkylation.

Key Technical Insight:

-

Silver Salts (Ag2CO3): Silver coordinates strongly to the Nitrogen lone pair/pi-system, effectively "protecting" it and forcing the electrophile to attack the Oxygen.

-